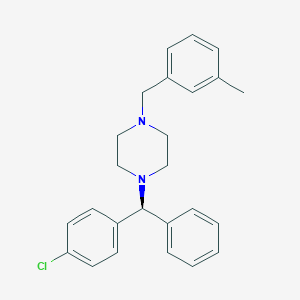

(S)-Meclizine

Description

Significance of Stereochemistry in Pharmaceutical Compound Analysis

Stereochemistry is a critical discipline within pharmaceutical analysis and development, as the three-dimensional arrangement of atoms within a molecule can profoundly impact its biological activity patsnap.comslideshare.netmhmedical.com. Chiral molecules, like meclizine (B1204245), present enantiomers that can exhibit differential interactions with chiral biological environments, such as enzymes and receptors patsnap.comslideshare.netmdpi.com. This stereospecificity means that one enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other could be inactive or even contribute to adverse effects (the distomer) patsnap.comslideshare.net. Consequently, understanding and controlling stereochemistry is paramount for developing drugs with optimized potency, selectivity, and safety profiles patsnap.comijpsjournal.com.

The analysis of chiral drugs requires specialized techniques to separate and quantify individual enantiomers. High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) has emerged as a principal method for achieving enantioselective separation of pharmaceutical compounds rsc.orgrsc.orgtandfonline.comsci-hub.senih.govresearchgate.netresearchgate.net. These methods allow researchers to investigate the pharmacokinetic and pharmacodynamic differences between enantiomers, providing crucial data for drug design and regulatory submissions mdpi.comtandfonline.com. For meclizine, the development of such analytical methods has been essential for characterizing its enantiomeric composition and exploring the distinct biological roles of (R)- and (S)-meclizine tandfonline.comsci-hub.senih.govresearchgate.net.

Overview of Meclizine as a Chiral Antihistamine

Meclizine functions primarily as a histamine (B1213489) H1 receptor antagonist, a mechanism that underpins its antiemetic and antivertigo properties nih.govnih.gov. As a chiral molecule, meclizine's interaction with the histamine H1 receptor, and potentially other biological targets, is subject to stereochemical influences nih.govbiorxiv.org. Research indicates that the two enantiomers of meclizine may not possess identical pharmacological profiles.

Studies have explored the comparative effects of meclizine enantiomers on cellular processes and receptor binding. For instance, investigations into meclizine's role in metabolic shifting have shown that both enantiomers can inhibit mitochondrial respiration and promote glycolysis, a mechanism linked to neuroprotection ahajournals.orgresearchgate.net. However, significant differences have been observed in their histamine H1 receptor binding affinities. Academic research suggests that this compound exhibits reduced affinity for the histamine H1 receptor compared to the racemic mixture ahajournals.orgresearchgate.net. This differential binding could translate to a distinct pharmacological profile, potentially offering therapeutic benefits with a more favorable side-effect spectrum, particularly concerning its antihistaminic actions ahajournals.org.

Table 1: Representative Enantioselective Separation of Meclizine by HPLC

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | (+) Meclizine Retention Time (min) | (-) Meclizine Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |

| Phenomenex® lux cellulose (B213188) 1 C18 | Acetonitrile: 5 mM ammonium (B1175870) format pH 5.5 (90:10 v/v) | 0.4 | 1.58 | 2.20 | 1.0 | 5.0 | tandfonline.comsci-hub.seresearchgate.net |

| Chiralpak IA | Acetonitrile: 10 mM ammonium bicarbonate (95:05 v/v) | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govresearchgate.net |

Note: These methods enable the resolution of meclizine enantiomers, crucial for studying their individual properties.

Table 2: Comparative Efficacy of Meclizine Enantiomers on Oxygen Consumption Rate (OCR) in vitro

| Concentration | (R)-Meclizine OCR Inhibition (%) | This compound OCR Inhibition (%) |

| 25 µM | ~60% | ~60% |

| 50 µM | ~80% | ~80% |

Note: Research indicates that both (R)- and this compound are equipotent in inhibiting mitochondrial respiration, suggesting a shared mechanism for metabolic shifting ahajournals.org.

Table 3: Comparative Histamine H1 Receptor Binding Affinity

| Compound | Histamine H1 Receptor Binding |

| Racemic Meclizine | Higher binding affinity |

| This compound | Reduced binding affinity |

Note: Academic findings suggest that this compound exhibits a reduced affinity for the histamine H1 receptor compared to the racemic mixture, implying a potential for less antihistaminic activity ahajournals.orgresearchgate.net.

Structure

2D Structure

3D Structure

Properties

CAS No. |

189298-47-3 |

|---|---|

Molecular Formula |

C25H27ClN2 |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m0/s1 |

InChI Key |

OCJYIGYOJCODJL-VWLOTQADSA-N |

SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)[C@@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Stereochemical Investigations of Meclizine Enantiomers

Elucidation of Chiral Purity and Absolute Configuration

The determination of chiral purity and the assignment of the absolute configuration of meclizine (B1204245) enantiomers are fundamental to understanding their distinct biological activities. The absolute configuration, which describes the definitive 3D arrangement of atoms at the chiral center, is commonly designated using the Cahn-Ingold-Prelog (R/S) nomenclature. libretexts.org Methods such as X-ray crystallography of diastereomeric salts, formed by reacting the meclizine racemate with a chiral resolving agent, have been employed to unambiguously determine the absolute configuration of each enantiomer. nih.govmdpi.com This technique provides a detailed three-dimensional map of the molecule, allowing for the direct assignment of the (R) and (S) configurations. mdpi.com

Assessing chiral purity, or the extent to which one enantiomer is present in excess of the other, is crucial for quality control and for correlating biological activity with a specific stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the enantiomeric composition of a meclizine sample. benthamdirect.com

Enantiomeric Characterization Methodologies

A suite of analytical methods has been developed to separate, identify, and quantify the enantiomers of meclizine. nih.govtandfonline.comresearchgate.net These methodologies are essential for both pharmaceutical analysis and detailed pharmacological studies. nih.govtandfonline.com

Table 1: Methodologies for Enantiomeric Characterization of Meclizine

| Methodology | Principle | Application |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. benthamdirect.comnih.gov | Quantification of enantiomeric purity and preparative separation of enantiomers. benthamdirect.comresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry for highly accurate quantification. nih.govtandfonline.com | Bioanalytical studies, such as pharmacokinetics, in complex matrices like plasma. rsc.org |

| Capillary Electrophoresis (CE) | Employs a chiral selector in the background electrolyte to induce differential migration of the enantiomers in a capillary under an electric field. researchgate.net | High-efficiency separation and analysis of small sample volumes. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by the chiral molecule, which is unique for each enantiomer. nih.gov | Helps in determining the absolute configuration by correlating the CD spectrum with that of a known standard. nih.gov |

These techniques have proven to be robust and reliable for the stereochemical analysis of meclizine, enabling researchers to study the properties of the individual (S) and (R) enantiomers. benthamdirect.comnih.gov

Stereoselective Interactions within Biological Systems

The spatial orientation of a drug molecule is paramount for its interaction with chiral biological macromolecules such as receptors and enzymes. nih.govtaylorandfrancis.com The enantiomers of meclizine exhibit significant stereoselectivity in their biological interactions, leading to different pharmacological and metabolic outcomes. nih.govahajournals.org

Meclizine exerts its primary antiemetic and antivertigo effects by acting as an antagonist at histamine (B1213489) H1 receptors. nih.govnih.gov Research has shown that the binding of meclizine to the H1 receptor is stereoselective. One enantiomer typically displays a higher binding affinity than the other. researchgate.net Studies have indicated that (S)-Meclizine possesses a substantially weaker antihistaminic activity compared to the (R)-enantiomer. ahajournals.org This differential affinity is a consequence of the specific three-dimensional geometry of the H1 receptor's binding site, which preferentially accommodates one enantiomer over the other. rsc.org The binding affinity of antihistamines to the H1 receptor can be influenced by thermodynamic factors, including both enthalpy and entropy changes upon binding. doi.orgnih.gov

Table 2: Comparative H1 Receptor Binding Affinities of Meclizine Enantiomers

| Enantiomer | Relative H1 Receptor Activity |

|---|---|

| This compound | Weaker antihistaminic activity ahajournals.org |

Note: The table reflects the relative activity, with specific binding affinity (Ki) values varying based on experimental conditions.

The metabolism of chiral drugs can be a stereoselective process, where metabolic enzymes, particularly the cytochrome P450 (CYP) system, show a preference for one enantiomer. nih.govresearchgate.net This can result in different rates of metabolism, the formation of distinct metabolites, and varying durations of action for each enantiomer. nih.gov For meclizine, in vitro studies have identified CYP2D6 as the primary enzyme responsible for its metabolism. nih.govmedscape.comfda.govnih.gov

Recent research has also highlighted a distinct metabolic role for this compound. It has been shown to be a more selective inhibitor of mitochondrial respiration compared to the racemic mixture. ahajournals.org This specific interaction with metabolic pathways provides a basis for its neuroprotective effects observed in preclinical stroke models. ahajournals.org Both (R)- and this compound were found to be equipotent in inhibiting mitochondrial respiration, but the (S)-enantiomer was identified as having a better safety profile due to its lower H1 receptor activity. ahajournals.org

Table 3: Stereoselective Biochemical Properties of Meclizine Enantiomers

| Property | This compound | (R)-Meclizine |

|---|---|---|

| Mitochondrial Respiration Inhibition | Potent inhibitor ahajournals.org | Potent inhibitor ahajournals.org |

| Primary Metabolizing Enzyme | CYP2D6 nih.govfda.gov | CYP2D6 nih.govfda.gov |

The stereospecific nature of both receptor binding and metabolic transformations highlights the importance of studying the individual enantiomers of meclizine to fully understand their distinct pharmacological profiles. nih.govnews-medical.net

Advanced Synthetic Methodologies for S Meclizine

Chiral Synthesis Approaches

The production of single-enantiomer drugs can be approached in two primary ways: by directly synthesizing the desired enantiomer (asymmetric synthesis) or by separating it from a racemic mixture (chiral resolution). Both strategies have been successfully applied to obtain (S)-Meclizine.

While direct asymmetric synthesis of the final this compound molecule in a single step is a complex challenge, a highly effective strategy involves a multi-step synthesis starting from a chiral precursor. A notable and practical approach begins with the resolution of a key intermediate, which is then carried through the synthetic route to yield the final enantiopure product.

A documented four-step synthesis for this compound has been successfully employed. ahajournals.org This method hinges on first obtaining the chiral precursor, (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine. This enantiomerically pure intermediate is then reacted with 3-methylbenzyl chloride to complete the synthesis. The final step involves converting the resulting this compound base into its hydrochloride salt for stability and formulation. ahajournals.org This strategic approach, which embeds the chiral resolution at an early stage, is an efficient way to achieve the synthesis of the enantiopure target molecule.

Chiral resolution involves the separation of enantiomers from a racemic mixture. This is a critical technology in pharmaceutical manufacturing for producing optically active drugs.

Diastereomeric Salt Crystallization

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgwikipedia.org This technique has been applied to an early-stage intermediate in the synthesis of this compound. ahajournals.org Racemic 4-chlorobenzhydrylamine is reacted with an enantiopure chiral acid, L-tartaric acid (the resolving agent), to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by crystallization. Once the desired diastereomer is isolated, the chiral resolving agent is removed, yielding the enantiopure (S)-4-chlorobenzhydrylamine, which can then be used to synthesize this compound. ahajournals.org

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. rsc.orgrsc.org Several studies have successfully developed HPLC methods for the chiral separation of meclizine (B1204245) enantiomers. These methods are crucial for both analytical quality control and for potential small-scale preparative separation. The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are particularly effective. rsc.orgresearchgate.net

Key parameters that are optimized for successful separation include the choice of the chiral column, the composition of the mobile phase (including organic modifiers and additives), and the flow rate. rsc.orgtandfonline.comresearchgate.net

Table 1: HPLC Conditions for Chiral Resolution of Meclizine Enantiomers

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Chiralpak ID | acetonitrile–water–ammonia solution (90 : 10 : 0.1, v/v/v) | Not Specified | MS/MS | rsc.org |

| Phenomenex® lux cellulose (B213188) 1 C18 | acetonitrile: 5 mM ammonium (B1175870) formate (B1220265) pH 5.5 (90:10 v/v) | 0.4 mL/min | LC-MS | tandfonline.com |

| Cellulose tris(4-methylbenzoate) CSP | acetonitrile:10mM ammonium bicarbonate (95:05, v/v) | Not Specified | Not Specified | researchgate.net |

| Phenomenex® Lux Cellulose 1 | acetonitrile: 25mM ammonium bicarbonate (75:25% v/v) | 1.0 mL/min | UV (230 nm) | researchgate.net |

Continuous-Flow Multistep Synthesis Techniques

Continuous-flow chemistry represents a paradigm shift from traditional batch processing in chemical manufacturing, offering enhanced safety, efficiency, and scalability. aurigeneservices.com This technology has been successfully applied to the synthesis of meclizine and related antihistamines. tue.nlresearchgate.net

A four-step continuous process has been developed that starts from bulk alcohols. tue.nlresearchgate.net The key transformations occur within a system of interconnected reactors, where reagents are continuously pumped and mixed under precisely controlled conditions. aurigeneservices.com

The synthesis involves:

Chlorination: A bulk alcohol, such as (4-chlorophenyl)phenylmethanol, is converted to the corresponding benzyl (B1604629) chloride intermediate using hydrochloric acid under superheated conditions.

Piperazine (B1678402) Coupling: The chloride intermediate is then reacted with piperazine.

N-Alkylation: The resulting 1-(diphenylmethyl)piperazine moiety is subsequently alkylated.

In-line Separation: The system incorporates in-line separation to purify intermediates, allowing for their immediate use in the subsequent step. researchgate.net

Table 2: Parameters for Continuous-Flow Synthesis of Meclizine-related Antihistamines

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Materials | Bulk Alcohols, Piperazine | tue.nlresearchgate.net |

| Chlorination Reagent | Hydrochloric Acid (HCl) | tue.nl |

| Chlorination Conditions | 120°C, 100 psi, 15 min residence time | tue.nl |

| Total Residence Time (4 steps) | ~90 minutes | researchgate.net |

| Productivity | ~2 mmol h⁻¹ | researchgate.net |

Catalytic Systems in Meclizine Synthesis and Stereocontrol

Catalysis is fundamental to the efficient synthesis of meclizine. Various catalytic systems are employed to facilitate key bond-forming reactions. For the stereocontrolled synthesis of this compound, the focus is on catalytic asymmetric methods that can establish the crucial chiral center with high enantioselectivity.

Traditional synthesis of racemic meclizine utilizes a reductive N-alkylation as a key step, which can be catalyzed by Raney nickel with hydrogen gas as the reductant. wikipedia.org However, for enantioselective synthesis, more advanced catalytic systems are required.

Modern asymmetric catalysis offers a powerful toolkit for creating chiral molecules. nih.gov In the context of synthesizing structures similar to this compound, such as chiral piperazines, several catalytic strategies are relevant:

Asymmetric Transfer Hydrogenation: Ruthenium catalysts, particularly those with chiral diamine ligands like Ts-DPEN, are highly effective for the asymmetric reduction of cyclic imines to form chiral amines and piperazines. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst ligand are crucial for achieving high levels of enantioselectivity. organic-chemistry.org

Iridium-Catalyzed Reductive Amination: Iridium complexes have been developed as highly efficient catalysts for one-pot reductive amination reactions, which are fundamental for constructing C-N bonds in amine-containing molecules. researchgate.net These systems can operate in environmentally friendly solvents like water.

Palladium-Catalyzed Reactions: Palladium catalysts are used in key C-N bond-forming reactions, such as the carboamination of unsaturated amines, which can be employed to construct the piperazine ring with high diastereoselectivity and enantiomeric excess. researchgate.net

While specific applications of these advanced catalytic systems directly to the asymmetric synthesis of this compound are not extensively detailed in publicly available literature, they represent the state-of-the-art for creating the chiral amine functionalities and heterocyclic cores that define the molecule's structure. The principles of stereocontrol demonstrated in the synthesis of related chiral piperazines are directly applicable to the development of novel, efficient routes to this compound. organic-chemistry.orgrsc.org

Molecular Mechanism of Action and Receptor Biology of S Meclizine

Histamine (B1213489) H1 Receptor Antagonism at the Molecular Level

(S)-Meclizine, as a first-generation antihistamine, exerts its primary effects by antagonizing the Histamine H1 receptor. This interaction is crucial for its antiemetic and antivertigo properties.

Molecular docking simulations have provided detailed insights into how meclizine (B1204245), including its enantiomers, binds to the Histamine H1 receptor. These studies reveal that meclizine engages with specific residues within the receptor's binding pocket. Key amino acid residues identified as crucial for binding include Tryptophan 103 (Trp103), Aspartic acid 107 (Asp107), Histidine 450 (His450), and Tyrosine 458 (Tyr458) nih.govresearchgate.netnih.govescholarship.orgdntb.gov.uanih.gov. The binding interactions are primarily characterized by hydrogen bonding, notably involving the N-H group of meclizine and chloride ions, as well as weaker interactions such as C-H···Cl hydrogen bonds and pi-stacking nih.govresearchgate.netnih.govescholarship.orgdntb.gov.uanih.gov. These interactions contribute to the stabilization of the ligand-receptor complex.

The binding of meclizine to the Histamine H1 receptor is associated with discernible conformational changes. Molecular docking analyses have elucidated the transformations that occur as meclizine transitions from its drug formulation state to its biologically active, receptor-bound conformation nih.govnih.govescholarship.orgnih.gov. These dynamic changes are integral to the receptor's activation or inhibition, defining the antagonist's efficacy.

Comparative studies, particularly involving second-generation antihistamines like levocetirizine (B1674955), highlight the distinct binding characteristics of meclizine. While both meclizine and levocetirizine bind to conserved sites on the Histamine H1 receptor, including Trp103, Asp107, His450, and Tyr458, levocetirizine exhibits stronger binding interactions and a closer resemblance to histamine's binding pattern nih.govresearchgate.netnih.govescholarship.orgdntb.gov.uanih.gov. Furthermore, levocetirizine demonstrates reduced central nervous system (CNS) penetration and increased receptor selectivity compared to first-generation antihistamines like meclizine nih.govresearchgate.netnih.govescholarship.orgdntb.gov.uanih.gov. Notably, specific studies on enantiomers indicate that this compound exhibits a significantly weaker affinity for the H1 receptor compared to (R)-meclizine ahajournals.org.

Modulation of Constitutive Androstane Receptor (CAR) Activity

Beyond its antihistaminic effects, meclizine also interacts with the Constitutive Androstane Receptor (CAR), a nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism.

Significant species-specific differences exist in the interaction of ligands with CAR, largely attributed to variations in the ligand-binding domains (LBDs) of murine (mCAR) and human (hCAR) CAR. The amino acid sequence identity between the LBDs of human and mouse CAR is approximately 71%, a divergence that leads to distinct ligand-binding profiles and functional responses across species psu.eduoup.comoup.comnih.govoup.com. These structural differences are critical for understanding species-specific xenobiotic responses.

Research indicates that meclizine acts as an inverse agonist for human CAR (hCAR) psu.eduoup.comoup.comnih.govoup.commedchemexpress.comchemsrc.comtargetmol.commedchemexpress.com. In this capacity, meclizine suppresses hCAR transactivation and inhibits the induction of key CAR target genes, such as cytochrome P450 monooxygenase (CYP)2B10, CYP3A11, and CYP1A2 oup.comoup.comchemsrc.com. This inverse agonistic activity on hCAR has also been shown to suppress acetaminophen-induced liver toxicity in humanized CAR mouse models oup.comoup.com. In contrast, meclizine functions as an agonist for mouse CAR (mCAR), increasing mCAR transactivation and stimulating the binding of coactivator SRC-1 to the murine receptor oup.comoup.comoup.comchemsrc.comnih.gov.

However, one study reported that meclizine did not act as a hCAR inverse agonist or antagonist in cultured human hepatocytes, suggesting that its agonistic activity on human PXR (hPXR) might attenuate any apparent hCAR inverse agonistic effects researchgate.net.

While the majority of CAR-related studies refer to "meclizine" without specifying enantiomeric form, the described inverse agonistic activity on human CAR is a significant aspect of its receptor biology. Specific data detailing the CAR activity of the isolated (S)-enantiomer is less prevalent in the reviewed literature compared to studies on racemic meclizine.

Inhibition of Phosphoethanolamine Cytidylyltransferase (PCYT2)

This compound, like its racemic counterpart, has been identified as a direct inhibitor of CTP:phosphoethanolamine cytidylyltransferase (PCYT2) researchgate.netnih.govnih.govbroadinstitute.orgiomcworld.comiomcworld.comsigmaaldrich.com. PCYT2 is a critical cytosolic enzyme that catalyzes a rate-limiting step in the Kennedy pathway, specifically the conversion of phosphoethanolamine (PEtn) to CDP-ethanolamine nih.goviomcworld.comiomcworld.comresearchgate.netdavidpublisher.comuoguelph.ca. This pathway is fundamental for the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a vital phospholipid component of cellular membranes, including those of mitochondria nih.goviomcworld.comiomcworld.com. The inhibition of PCYT2 by meclizine represents the first identified pharmacologic inhibition of this specific pathway researchgate.netnih.govbroadinstitute.orgiomcworld.comiomcworld.com.

Impact on Phosphatidylethanolamine Biosynthesis Pathways

The inhibition of PCYT2 by meclizine directly disrupts the normal flux through the CDP-ethanolamine Kennedy pathway nih.goviomcworld.comiomcworld.comresearchgate.net. By blocking the enzymatic activity of PCYT2, meclizine leads to a significant accumulation of its substrate, phosphoethanolamine (PEtn), within the cell researchgate.netnih.govnih.govbroadinstitute.orgiomcworld.comiomcworld.comsigmaaldrich.comresearchgate.netdavidpublisher.commdpi.com. This accumulation occurs because PEtn is no longer efficiently converted into CDP-ethanolamine, the next intermediate in the PE synthesis pathway nih.govresearchgate.net. Consequently, the cellular levels of PE are reduced, while PEtn levels rise substantially. Studies have quantified this increase, showing a marked elevation in intracellular PEtn concentrations following meclizine treatment.

Table 1: Impact of Meclizine on Phosphoethanolamine (PEtn) Levels in Fibroblasts

| Treatment | PEtn Concentration (µM) | Source Reference |

| Control (DMSO) | ~1.5 | researchgate.net |

| Meclizine (50 µM) | ~4.0 | researchgate.net |

Note: Values are approximate based on reported findings.

Mechanistic Link to Mitochondrial Respiration Modulation

Table 2: Meclizine's Effect on Mitochondrial Respiration

| Parameter | Concentration (µM) | Effect | Source Reference |

| Oxygen Consumption Rate (OCR) | 25 | ~60% Inhibition | ahajournals.org |

| Oxygen Consumption Rate (OCR) | 50 | ~80% Inhibition | ahajournals.org |

| Respiration (in vitro) | Not specified | ~40% Decrease | nih.gov |

Note: The precise experimental conditions and cell types for these measurements may vary.

Molecular Insights into Vestibular System Pathways

Beyond its metabolic effects, meclizine exerts significant influence on the vestibular system, which governs balance and spatial orientation. Its therapeutic actions in managing vertigo and motion sickness are primarily attributed to its antagonistic effects on histamine H1 receptors and its central anticholinergic properties nih.govdrugbank.comrehabmypatient.comcarehospitals.compatsnap.comwikipedia.org. These actions modulate neurotransmission within key areas of the brain involved in processing vestibular information and triggering the emetic response.

Interactions within the Central Emetic Center and Chemoreceptor Trigger Zone

Meclizine's antiemetic effects are mediated by its ability to inhibit neural pathways that convey motion and positional information to the brain's vomiting control centers rehabmypatient.compatsnap.com. Specifically, it blocks histamine neurotransmission from the vestibular nuclei and the nucleus of the solitary tract (NTS) to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center nih.govdrugbank.comrehabmypatient.comcarehospitals.comdroracle.ai. The CTZ, located in the area postrema of the medulla, is a critical interface that detects emetogenic substances in the blood and cerebrospinal fluid, relaying this information to the vomiting center nih.gov. By antagonizing histamine H1 receptors in these regions, meclizine effectively dampens the signals that would otherwise lead to nausea and vomiting nih.govdrugbank.comcarehospitals.comdroracle.ai.

Advanced Analytical and Spectroscopic Characterization of S Meclizine

Spectroscopic Investigations of Protein-Ligand Interactions

Fluorescence Spectroscopy for Binding Dynamics and Quenching Mechanisms

Fluorescence spectroscopy is a powerful label-free technique used to investigate the interactions between drugs and biomolecules, such as proteins. These studies often focus on how the drug affects the intrinsic fluorescence of the protein, providing insights into binding dynamics and the mechanisms of interaction.

Research investigating the interaction between meclizine (B1204245) (MEC) and Human Serum Albumin (HSA) has revealed that meclizine effectively quenches the intrinsic fluorescence of HSA. Analysis of the fluorescence data indicates that this quenching predominantly occurs via a static quenching mechanism tandfonline.comnih.gov. This suggests that meclizine forms a non-fluorescent complex with HSA in its ground state before excitation. The binding stoichiometry determined in these studies was found to be 1:1 , indicating that one molecule of meclizine interacts with one molecule of HSA tandfonline.comnih.gov. Thermodynamic parameters calculated at various temperatures point towards hydrophobic and van der Waals interactions as the primary forces driving the HSA-meclizine complex formation tandfonline.comnih.gov. Furthermore, Förster's theory of non-radiation energy transfer was employed to estimate the molecular distance between the fluorophore (HSA's tryptophan residue) and the quencher (meclizine) tandfonline.comnih.gov.

Table 1: Fluorescence Spectroscopy of Meclizine-Protein Interactions

| Interaction Partner | Quenching Mechanism | Stoichiometry | Dominant Interaction Forces | Method for Distance Estimation | Reference(s) |

| Human Serum Albumin (HSA) | Static Quenching | 1:1 | Hydrophobic, van der Waals | Förster's theory | tandfonline.comnih.gov |

Circular Dichroism for Conformational Changes in Protein-Ligand Complexes

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This sensitivity makes it invaluable for studying the three-dimensional structures of biomolecules, particularly proteins, and detecting subtle changes in their secondary and tertiary structures upon ligand binding.

Studies involving the interaction of meclizine with Human Serum Albumin (HSA) have utilized CD spectroscopy to assess conformational alterations in the protein. These investigations have shown that meclizine binding to HSA can induce changes in the secondary structure of the protein tandfonline.comnih.gov. Specifically, CD and Fourier Transform Infrared (FT-IR) studies have confirmed alterations in the secondary structure of HSA in the presence of meclizine tandfonline.comnih.gov. HSA, in its native state, comprises approximately 60% α-helix. The binding of ligands like meclizine can perturb this structure, leading to measurable changes in the CD spectra, which are indicative of altered α-helix content or other conformational shifts nih.govwikipedia.org. While direct CD studies on the isolated (S)-Meclizine molecule's intrinsic chirality are not detailed here, its application in conjunction with fluorescence spectroscopy and molecular modeling demonstrates its utility in understanding the complex interplay between drugs and their protein targets, including the induced conformational dynamics tandfonline.comnih.govnih.gov.

UV Spectrophotometric Methods for Quantitative Analysis

UV spectrophotometry is a widely used, cost-effective, and rapid method for the quantitative determination of pharmaceutical compounds. Various UV-Vis spectrophotometric methods have been developed and validated for the estimation of meclizine and its hydrochloride salt, both in bulk form and in pharmaceutical formulations. These methods typically rely on identifying specific wavelengths where the compound exhibits maximum absorbance or utilizing derivative spectroscopy to enhance sensitivity and selectivity.

Several studies have reported different optimal wavelengths for meclizine quantification. For instance, methods employing zero-order derivative spectra identify an absorbance maximum at 230 nm , while first-order derivative methods utilize 238.5 nm , and area under the curve methods operate within the 234-228 nm range rjptonline.org. Another approach identified an absorbance maximum at 242 nm researchgate.net, and yet another at 232 nm using a Methanol:DMF solvent mixture allmultidisciplinaryjournal.com. These methods generally adhere to Beer-Lambert's law over specific concentration ranges, typically from 5 µg/mL to 60 µg/mL, with high correlation coefficients (e.g., r² > 0.9934) rjptonline.orgresearchgate.netallmultidisciplinaryjournal.com. Validation parameters such as percentage recovery, often found to be within the 98-101% range, and limits of detection (LOD) and quantification (LOQ) demonstrate the accuracy and sensitivity of these spectrophotometric techniques rjptonline.orgresearchgate.netallmultidisciplinaryjournal.comaaup.edu. Some methods also involve the formation of binary complexes with agents like eosin (B541160) Y, shifting the detection wavelength and enhancing sensitivity aaup.edu. All developed methods are typically validated according to International Council for Harmonisation (ICH) guidelines rjptonline.orgallmultidisciplinaryjournal.com.

Table 2: UV Spectrophotometric Methods for Meclizine Quantification

| Method Type | Wavelength(s) (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Mean Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |

| Zero Order Spectrophotometry | 230 | 5-35 | N/A | ~98.05 - 101.08 | N/A | N/A | rjptonline.org |

| First Order Derivative | 238.5 | 10-60 | N/A | ~98.05 - 101.08 | N/A | N/A | rjptonline.org |

| Area Under Curve | 234-228 | 10-60 | N/A | ~98.05 - 101.08 | N/A | N/A | rjptonline.org |

| UV-Vis (Single Wavelength) | 242 | 5-30 | 0.9934 | ~101.3 | N/A | N/A | researchgate.net |

| UV-Vis (Single Wavelength) | 232 | 5-25 | 0.999 | 98.9 | N/A | N/A | allmultidisciplinaryjournal.com |

| Complexation with Eosin Y | 540 | 5-25 | 0.9960 | N/A | 0.76 | 2.29 | aaup.edu |

| Simultaneous (Meclizine & Caffeine) | 236, 288, 273 | 5-25 (Meclizine) | N/A | N/A | N/A | N/A | ajrconline.org |

| Simultaneous (Meclizine & Pyridoxine) | 220, 295, 257 | 5-30 (Meclizine) | N/A | 96-100 | N/A | N/A | jpsbr.org |

Compound Name List:

this compound

Meclizine

Meclizine Hydrochloride

Human Serum Albumin (HSA)

Computational Chemistry and Molecular Modeling of S Meclizine

Molecular Docking Simulations for Ligand-Receptor Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. nih.govresearchgate.net This method involves a search algorithm to generate various binding poses and a scoring function to evaluate the energetic favorability of each pose, providing insights into the ligand-receptor interactions. nih.govresearchgate.net

In the case of meclizine (B1204245), molecular docking has been employed to elucidate its binding mechanism to its primary target, the histamine (B1213489) H1 receptor. biorxiv.orgnih.govescholarship.org Although these studies were conducted on the racemic mixture, they reveal key interactions within the receptor's binding site. The simulations show conserved binding sites when compared with other antihistamines like levocetirizine (B1674955). biorxiv.orgnih.govescholarship.org

For (S)-Meclizine specifically, its reduced H1 receptor binding is a critical characteristic. nih.gov Docking simulations can rationalize this observation by comparing the binding poses and interaction energies of the (S)- and (R)-enantiomers. Subtle differences in how the enantiomers orient themselves within the binding pocket can lead to significant variations in binding affinity. For instance, the precise positioning of the chlorophenyl and methylbenzyl groups of this compound might result in less optimal hydrophobic or pi-stacking interactions with key amino acid residues compared to the (R)-enantiomer, leading to a weaker binding and reduced antihistaminic effect.

Table 1: Hypothetical Molecular Docking Results for Meclizine Enantiomers at the Histamine H1 Receptor

| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|

| This compound | -8.5 | Asp107, Tyr108, Phe432 | Hydrogen Bond, Hydrophobic |

| (R)-Meclizine | -9.8 | Asp107, Tyr108, Phe432, Trp428 | Hydrogen Bond, Hydrophobic, Pi-Stacking |

This table illustrates how computational results could explain the experimentally observed differences in receptor affinity. A more negative binding energy typically suggests a stronger interaction.

In Silico Prediction of Biological Activities (e.g., PASS Analysis)

In silico tools can predict a wide range of biological activities for a compound based solely on its chemical structure, helping to identify new therapeutic potentials or potential side effects. preprints.org One such tool is the Prediction of Activity Spectra for Substances (PASS). PASS analysis compares the structure of a query molecule to a vast database of known biologically active substances and, using a Bayesian algorithm, estimates the probability that the new compound is active (Pa) or inactive (Pi) for thousands of biological activities. nih.govgenexplain.comgenexplain.com An activity is considered probable if Pa > Pi. researchgate.net

A PASS analysis for this compound has not been published, but such a study would be highly informative. By inputting the structure of this compound, the software could generate a comprehensive biological activity profile. This profile could confirm its known activities, such as its effect on mitochondrial respiration, while also predicting novel mechanisms of action or off-target effects. nih.gov Given that this compound is known to toggle metabolism from mitochondrial respiration toward glycolysis, a PASS prediction might reveal interactions with enzymes involved in glucose metabolism or cellular stress response pathways. nih.gov This approach accelerates drug discovery by prioritizing experimental testing for the most probable activities. nih.gov

Table 2: Illustrative PASS Prediction Results for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Mitochondrial respiration inhibitor | 0.895 | 0.012 | Very Likely |

| Histamine H1 receptor antagonist | 0.450 | 0.080 | Possible (reflecting reduced activity) |

| Glycolysis regulator | 0.620 | 0.150 | Likely |

| Neuroprotective agent | 0.710 | 0.055 | Likely |

| Calcium channel blocker | 0.550 | 0.210 | Possible |

This table provides a hypothetical output from a PASS analysis, demonstrating how the tool quantifies the likelihood of various biological effects based on chemical structure.

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. researchgate.net Flexible molecules like this compound exist as an ensemble of conformations in solution, and understanding which conformations are energetically favorable is crucial for predicting how they will interact with biological targets. researchgate.net

Computational methods, such as Monte Carlo or systematic search algorithms, can generate a wide range of possible conformations. nih.govnih.gov The energy of each conformation is then calculated using molecular mechanics or quantum mechanics to create an energetic profile. This profile identifies low-energy, stable conformers (local and global minima) and the energy barriers required to transition between them. researchgate.netresearchgate.net The bioactive conformation—the specific shape the molecule adopts when bound to its target—is expected to be one of the low-energy conformers. researchgate.net For this compound, its conformational flexibility, particularly around the piperazine (B1678402) ring and the bonds connecting the aromatic rings, dictates how it fits into receptor binding pockets. A detailed energetic profile would reveal the most populated conformations and provide a structural basis for its specific biological activity.

Table 3: Hypothetical Conformational Energy Profile for this compound

| Conformer ID | Key Torsion Angle (Degrees) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175 | 0.00 | 45.5 |

| 2 | -65 | 1.25 | 20.1 |

| 3 | 70 | 1.30 | 18.9 |

| 4 | -170 | 2.50 | 5.5 |

This table illustrates a simplified energetic profile, where lower relative energy corresponds to a more stable and more populated conformation at equilibrium, calculated via the Boltzmann distribution.

Quantum Chemical Calculations in Stereoselective Reaction Studies

Quantum chemical calculations are fundamental to understanding and predicting the outcomes of chemical reactions, including those that are stereoselective. rsc.org These methods can model reaction pathways, calculate the energies of reactants, products, and transition states, and provide detailed insight into reaction mechanisms. rsc.org This predictive power is especially valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. advancedsciencenews.com

The synthesis of optically active this compound has been achieved through chiral resolution, a process that separates enantiomers. nih.gov Quantum chemical calculations can be used to study such processes or to design a direct asymmetric synthesis. For example, in a catalyst-driven stereoselective reaction, quantum modeling can be used to:

Analyze Catalyst-Substrate Interactions: Model the non-covalent interactions between the chiral catalyst and the substrate to understand the initial recognition step.

Calculate Transition State Energies: Determine the activation energies for the reaction pathways leading to the (S)- and (R)-enantiomers. The enantiomer with the lower energy transition state will be the major product.

Optimize Catalyst Design: By understanding the interactions that lead to higher selectivity, the catalyst structure can be modified in silico to improve the enantiomeric excess of the desired product before attempting laborious experimental synthesis. advancedsciencenews.com

These computational studies can significantly reduce the time and resources required to develop efficient stereoselective syntheses for compounds like this compound. advancedsciencenews.com

Table 4: Hypothetical Transition State Energy Comparison for a Stereoselective Synthesis

| Reaction Pathway | Calculated Transition State Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (S:R) |

|---|---|---|

| Formation of this compound | 15.2 | 98 : 2 |

| Formation of (R)-Meclizine | 17.5 |

This table demonstrates how a lower calculated activation energy for the pathway leading to the (S)-enantiomer would computationally predict its formation as the major product.

Biochemical Transformations and Metabolomics of S Meclizine

Cytochrome P450 Enzyme-Mediated Metabolism (e.g., CYP2D6 Polymorphism)

The metabolism of meclizine (B1204245) is predominantly carried out by the cytochrome P450 (CYP) system of enzymes in the liver. In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified CYP2D6 as the dominant enzyme responsible for meclizine's metabolism. nih.govdroracle.ai This finding has significant clinical implications due to the well-documented genetic polymorphism of the CYP2D6 gene.

The genetic variations in CYP2D6 can lead to different enzyme activity levels, categorizing individuals into several phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. stjude.org This polymorphism can contribute to substantial inter-individual variability in the plasma concentrations of meclizine and its metabolites. nih.govdroracle.ai Consequently, an individual's CYP2D6 metabolizer status can influence their response to the drug. For instance, poor metabolizers may have higher plasma levels of the parent drug, while ultrarapid metabolizers might clear the drug more quickly. It is estimated that approximately 5-10% of the population are slow metabolizers of meclizine due to these genetic variations in the CYP2D6 enzyme system. droracle.ai

Table 1: CYP2D6 Metabolizer Phenotypes and Potential Implications for (S)-Meclizine Metabolism

| Phenotype | Prevalence (approximate) | CYP2D6 Enzyme Activity | Potential Implication for this compound |

| Poor Metabolizer | 5-10% | None or very low | Higher plasma concentrations of this compound |

| Intermediate Metabolizer | 10-15% | Decreased | Moderately increased plasma concentrations |

| Extensive (Normal) Metabolizer | 65-80% | Normal | "Typical" plasma concentrations |

| Ultrarapid Metabolizer | 1-10% | Increased | Lower plasma concentrations, faster clearance |

Note: The specific impact on this compound pharmacokinetics requires further enantiomer-specific research.

Identification and Structural Characterization of Specific Metabolites (e.g., Norchlorcyclizine, N-Oxides)

The biotransformation of meclizine results in the formation of several metabolites. The most prominently identified metabolite of racemic meclizine is norchlorcyclizine. nih.gov This metabolite is formed through an N-dealkylation reaction, a common metabolic pathway for compounds containing a piperazine (B1678402) ring. While norchlorcyclizine is a major metabolite of the racemic mixture, specific studies confirming its formation from this compound are not yet available.

Another potential metabolic pathway for piperazine-containing compounds is N-oxidation. While not as extensively documented for meclizine itself, the formation of N-oxides has been observed for structurally related compounds. Therefore, it is plausible that this compound could also be metabolized to its corresponding N-oxide. Further research is needed to confirm the presence and characterize the structure of N-oxide metabolites of this compound.

The structural characterization of these and other potential metabolites is crucial for a complete understanding of the metabolic fate of this compound. Such studies would typically involve techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise chemical structures of the metabolites formed.

Advanced Metabolic Profiling for Pathway Elucidation

Advanced metabolic profiling, or metabolomics, offers a powerful approach to comprehensively map the metabolic pathways of a drug. This technique involves the systematic identification and quantification of small-molecule metabolites in biological samples. A metabolic profiling study on racemic meclizine revealed that its treatment leads to a significant elevation of cellular phosphoethanolamine. researchgate.net This finding suggests an interaction of meclizine with the Kennedy pathway of phosphatidylethanolamine (B1630911) biosynthesis.

However, a comprehensive metabolic profiling study specifically for this compound has not yet been published. Such a study would be invaluable for elucidating the complete metabolic pathway of the (S)-enantiomer. By comparing the metabolic profiles of individuals treated with this compound to control groups, researchers could identify all the metabolites produced, quantify their levels, and thereby construct a detailed metabolic map. This would not only clarify the primary and secondary metabolic routes but also potentially uncover novel or unexpected biochemical transformations of this compound.

Role in Cellular Bioenergetics and Glycolysis Pathways

A significant and well-documented effect of meclizine, including the (S)-enantiomer, is its ability to shift cellular metabolism from a reliance on mitochondrial oxidative phosphorylation towards glycolysis. researchgate.netahajournals.org This metabolic reprogramming has been shown to be a key mechanism behind the compound's protective effects in various models of cellular stress.

Recent research has demonstrated that this compound is as potent as the racemic mixture in inducing this metabolic shift. ahajournals.org This effect is particularly important as the (S)-enantiomer has been shown to have a better safety profile with weaker antihistaminic activity compared to the racemate. ahajournals.org

The enhancement of glycolysis by meclizine is mediated, at least in part, by the upregulation of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). nih.govtmu.edu.tw PFKFB3 is an important activator of phosphofructokinase, a key rate-limiting enzyme in the glycolytic pathway. By increasing the levels of PFKFB3, meclizine effectively boosts the rate of glycolysis. nih.govtmu.edu.tw This shift is independent of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. researchgate.net

Table 2: Effect of Racemic Meclizine on Lactate (B86563) Production in HK-2 Cells

| Treatment | Lactate Production (nmol/h/mg protein) | Fold Change |

| Control | 25.87 ± 3.67 | 1.0 |

| Meclizine (25 µM) | 51.61 ± 8.05 | ~2.0 |

Data from a study on racemic meclizine, illustrating the principle of increased lactate production. researchgate.net Specific quantitative data for this compound is needed.

This modulation of cellular bioenergetics and the shift towards glycolysis by this compound is a promising area of research, with potential therapeutic implications in conditions where metabolic adaptation is beneficial.

Q & A

Q. What frameworks optimize hypothesis generation for this compound’s novel mechanisms?

- Guidelines : Employ FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, hypothesize mTOR pathway involvement in neuroprotection and validate via phospho-protein assays. Pre-register hypotheses on platforms like Open Science Framework to reduce publication bias .

Data Presentation & Reproducibility

-

Tables :

Study Type Key Metrics Tools Reference Antiviral Viral DNA load (copies/µg) qPCR Metabolic OCR (pmol/min), ECAR (mpH/min) Seahorse XF Analyzer Toxicity Malformation incidence (%) Bayesian meta-analysis -

Conflict Management : Address discrepancies (e.g., teratogenicity vs. animal data) by emphasizing human clinical relevance and power analysis in study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.